The compound with the molecular formula C34H48Br2O3 is a brominated organic molecule that belongs to a class of compounds known for their diverse applications in chemistry and biology. This compound is characterized by its unique structure, which includes two bromine atoms and various functional groups, making it reactive and useful in several scientific fields.
C34H48Br2O3 can be synthesized through various organic reactions, primarily involving the bromination of precursor molecules. The synthesis often requires controlled conditions to ensure the desired product is obtained with high purity and yield. The compound's structure and properties make it of interest in both academic research and industrial applications.
This compound can be classified as a brominated organic compound due to the presence of bromine atoms, which significantly influence its chemical reactivity. It falls under the broader category of halogenated compounds, which are known for their applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of C34H48Br2O3 typically involves multi-step organic reactions. A common approach is the bromination of a suitable precursor molecule using bromine or bromine-containing reagents. This process often utilizes solvents like dichloromethane or chloroform and may require catalysts to enhance reaction efficiency.
The molecular structure of C34H48Br2O3 features a complex arrangement of carbon chains, bromine atoms, and functional groups. The detailed structural representation can be derived from its InChI and SMILES notations:
InChI=1S/C34H48Br2O3/c1-4-5-6-7-8-9-10-23-12-15-28-27-14-11-24-21-26(17-19-34(24,3)29(27)18-20-33(23,28)2)39-32(37)38-25-13-16-30(35)31(36)22-25/h11,13,16,22-23,26-29H,4-10,12,14-15,17-21H2,1-3H3/t23-,26-,27-,28-,29-,33+,34-/m0/s1
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C
The molecular weight of C34H48Br2O3 is approximately 646.47 g/mol. Its structure indicates multiple chiral centers due to the stereochemistry around certain carbon atoms.
C34H48Br2O3 can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which C34H48Br2O3 exerts its effects involves interactions with specific molecular targets where the bromine atoms play a crucial role. These interactions may include:
These mechanisms are significant in understanding how this compound may influence biological pathways or chemical processes.
C34H48Br2O3 is expected to exhibit typical physical properties associated with large organic molecules:
The chemical properties include:
C34H48Br2O3 has a wide range of applications across various scientific fields:
This compound's unique properties and reactivity make it valuable for both research applications and industrial processes, highlighting its significance in modern chemistry and material science.
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3